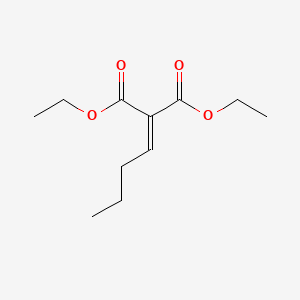

Diethyl butylidenepropanedioate

Description

Diethyl butylidenepropanedioate is an organic ester derivative of propanedioic acid (malonic acid), where two ethyl groups are esterified, and a butylidene substituent is attached to the central carbon. Such esters are often intermediates in synthesizing pharmaceuticals, agrochemicals, or polymers.

Properties

CAS No. |

13937-11-6 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

diethyl 2-butylidenepropanedioate |

InChI |

InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h8H,4-7H2,1-3H3 |

InChI Key |

HMTIRFYNPBFXRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, 2-butylidene-, 1,3-diethyl ester can be synthesized through the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:

Propanedioic acid+2EthanolAcid catalystPropanedioic acid, 2-butylidene-, 1,3-diethyl ester+Water

Industrial Production Methods

In industrial settings, the production of propanedioic acid, 2-butylidene-, 1,3-diethyl ester involves large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality ester .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of diethyl butylidenepropanedioate under basic or acidic conditions has been systematically studied. Key results are summarized below:

Basic Hydrolysis

Reaction conditions using aqueous bases (e.g., KOH, NaOH) in solvents like dioxane or tetrahydrofuran (THF) yielded limited success. For example:

| Base | Solvent | Temp (°C) | Time (h) | Outcome | Yield (%) |

|---|---|---|---|---|---|

| 10% KOH | H₂O/Et₂O | 35 | 5 | No reaction | 0 |

| 20% KOH | H₂O/Et₂O | 35 | 5 | No reaction | 0 |

| LiOH (2 eq) | Dioxane–H₂O (10%) | 15 | 20 | Partial decomposition | 11 |

Under stronger alkaline conditions (e.g., concentrated NaOH), decomposition and decarboxylation dominated, complicating isolation of the malonic acid derivative .

Acidic Hydrolysis

Acid-catalyzed hydrolysis proved more effective. For instance, using hydrobromic acid (HBr):

| Acid | Solvent (H₂O:AcOH) | Temp (°C) | Time (h) | Outcome | Yield (%) |

|---|---|---|---|---|---|

| 48% HBr | 1:5 | 120 | 10 | Malonic acid derivative | 63 |

This method minimized side reactions, allowing isolation of the target product in moderate yields .

Nucleophilic Substitution

The butylidene group in this compound facilitates nucleophilic substitution at the α-carbon. For example:

-

Reaction with sodium hydride (NaH) and perfluorobenzene (C₆F₆) in DMF at 60°C yields fluorinated malonates, though scalability is hindered by purification challenges .

-

Substitution with anhydrous K₂CO₃ improves regioselectivity but still requires chromatographic separation for optimal purity .

Thermal Stability and Side Reactions

Under elevated temperatures (>100°C), this compound undergoes:

Scientific Research Applications

Chemical Applications

Diethyl butylidenepropanedioate serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. Key applications include:

- Synthesis of Heterocycles : The compound can be utilized in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions : It acts as a reagent for Michael additions and other nucleophilic addition reactions, facilitating the formation of carbon-carbon bonds.

Biological Applications

Research into the biological properties of this compound reveals potential therapeutic uses:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Antioxidant Properties : The compound has shown promise as an antioxidant, which can be beneficial in preventing oxidative stress-related diseases.

Industrial Applications

This compound finds utility in various industrial processes:

- Corrosion Inhibitor : Recent studies have highlighted its effectiveness as a corrosion inhibitor in metal protection applications. The compound demonstrated significant reduction in corrosion rates at higher concentrations.

- Plasticizer : Due to its chemical properties, it can also serve as a plasticizer in polymer formulations, enhancing flexibility and durability.

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound evaluated its antimicrobial activity against several pathogens. The results indicated a notable inhibition of bacterial growth compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 22 |

| P. aeruginosa | 12 | 19 |

Case Study 2: Corrosion Inhibition

In another study focusing on industrial applications, this compound was tested as a corrosion inhibitor for steel in acidic environments. The compound achieved an inhibition efficiency of up to 81.89% at optimal concentrations.

| Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.001 | 0.5 | 45 |

| 0.002 | 0.3 | 61 |

| 0.003 | 0.1 | 81.89 |

Mechanism of Action

The mechanism of action of propanedioic acid, 2-butylidene-, 1,3-diethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of different products. The ester groups can be hydrolyzed by esterases, releasing the corresponding alcohols and acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares diethyl butylidenepropanedioate with structurally related esters, emphasizing molecular properties, reactivity, and applications:

Key Findings:

Structural Influence on Reactivity :

- Unsaturated esters (e.g., this compound and its methylidene analog) exhibit higher reactivity than saturated analogs like diethyl succinate. The butylidene group may facilitate conjugate additions or cyclizations .

- Diethyl succinate’s saturated backbone limits its utility in synthetic pathways but enhances stability for flavoring applications .

Safety and Handling :

- Reactive esters (e.g., diethyl 2-methylidenepropanedioate) require stringent storage conditions, such as inert gas environments, to prevent decomposition or pyrophoric reactions .

- Butyl propionate, while less reactive, still mandates OSHA-compliant exposure controls .

Functional Group Diversity :

- Thiadiazole- or amine-functionalized esters (e.g., compounds in ) highlight the role of substituents in directing bioactivity or regioselective reactions .

Biological Activity

Diethyl butylidenepropanedioate, also known as diethyl 2-butylmalonate, is an organic compound that has garnered attention in various fields of research due to its biological activities. This article delves into the compound's biological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant case studies and research findings.

- Molecular Formula : CHO

- Molecular Weight : 216.274 g/mol

- CAS Number : 133-08-4

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 237.5 °C at 760 mmHg

- Melting Point : 119 °C

This compound exhibits its biological activity primarily through its interaction with various molecular targets. The compound's structure, featuring ester and cyclohexene functional groups, allows it to participate in biochemical pathways that can lead to significant physiological effects. For instance, it has been shown to inhibit certain enzymes critical for bacterial protein synthesis, which suggests potential applications in combating drug-resistant bacteria .

Biological Activity

- Toxicity Studies :

- Antimicrobial Properties :

- Applications in Drug Development :

Case Study 1: Antibacterial Activity

A recent study explored the antibacterial properties of this compound derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant growth inhibition at concentrations around 32 µg/mL, showcasing their potential as therapeutic agents against resistant bacterial strains .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted on this compound to evaluate its safety for use in medicinal applications. The study focused on dermal absorption and acute toxicity, finding that while the compound shows some toxicity, it also possesses beneficial biological activities that warrant further investigation into its therapeutic potential .

Research Findings Summary

| Property | Value |

|---|---|

| Molecular Weight | 216.274 g/mol |

| Toxicity (log(IGC50-1)) | 0.557 |

| Antimicrobial Activity | Broad-spectrum |

| Applications | Drug development |

Q & A

Basic Research Questions

Q. How can researchers synthesize Diethyl butylidenepropanedioate with high purity, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves a nucleophilic substitution or condensation reaction under controlled conditions (e.g., anhydrous environment, catalytic acid/base). Purification steps may include fractional distillation or column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to validate molecular weight and functional groups. Stability during synthesis should be monitored using thin-layer chromatography (TLC) .

Q. What experimental conditions are optimal for studying the hydrolytic stability of this compound under varying pH and temperature regimes?

- Methodological Answer : Hydrolytic stability can be assessed via kinetic studies in buffered solutions (pH 1–13) at temperatures ranging from 25°C to 60°C. Samples are analyzed at timed intervals using UV-Vis spectroscopy or liquid chromatography (LC) to quantify degradation products. Activation energy and rate constants are calculated using the Arrhenius equation. Control experiments should account for solvent effects and catalytic impurities .

Q. How should researchers design storage protocols to minimize decomposition of this compound in long-term studies?

- Methodological Answer : Storage stability is evaluated by sealing the compound in amber glass vials under inert gas (e.g., nitrogen) and testing at −20°C, 4°C, and room temperature. Periodic analysis via gas chromatography (GC) or LC-MS identifies degradation thresholds. Moisture-sensitive samples require desiccants, and light-sensitive batches must be shielded from UV exposure .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction mechanisms for this compound in nucleophilic addition reactions?

- Methodological Answer : Mechanistic discrepancies are addressed through isotopic labeling (e.g., deuterated solvents) and intermediate trapping experiments. Computational methods (DFT calculations) model transition states, while in-situ infrared (IR) spectroscopy tracks bond formation/cleavage. Cross-referencing kinetic data with stereochemical outcomes (via chiral chromatography) clarifies competing pathways .

Q. How can researchers optimize a quantitative analytical method for this compound in complex biological matrices like plasma or tissue homogenates?

- Methodological Answer : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) isolates the compound from matrices. Method validation includes calibration curves (linearity: R² ≥ 0.99), limit of quantification (LOQ < 1 ng/mL), and recovery studies. Matrix effects are minimized using isotope-labeled internal standards. GC-MS or LC-MS/MS with selective ion monitoring enhances specificity .

Q. What statistical approaches are recommended for interpreting conflicting data on the compound’s cytotoxicity across different cell lines?

- Methodological Answer : Dose-response curves (IC₅₀ values) are analyzed using nonlinear regression models (e.g., Hill equation). Confounding variables (cell passage number, culture conditions) are controlled via ANOVA or mixed-effects models. Meta-analyses of published datasets identify outliers, while pathway enrichment analysis (e.g., KEGG) explores cell-type-specific metabolic vulnerabilities .

Methodological Considerations

- Experimental Design : Pilot studies are critical to identify confounding variables (e.g., solvent purity, humidity). Use randomized block designs for comparative stability or toxicity assays .

- Data Validation : Triplicate measurements and independent replication by a second researcher reduce technical variability. Open-source tools like R or Python ensure reproducibility in statistical analysis .

- Ethical Compliance : For in vitro toxicology, adhere to institutional biosafety protocols (e.g., waste disposal, PPE). Document deviations from planned methodologies transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.